molecular formula C14H15NO3 B14912718 N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide

N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide

Cat. No.: B14912718
M. Wt: 245.27 g/mol
InChI Key: AYTVSUXBEFSOSU-UHFFFAOYSA-N
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Description

N-(4-Isopropoxyphenyl)-2-furamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropoxyphenyl)-2-furamide typically involves the following steps:

    Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl group.

    Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.

    Etherification: The brominated intermediate undergoes etherification to introduce the isopropoxy group.

    Deprotection: Finally, the protective group is removed to yield the desired product.

Industrial Production Methods

Industrial production of N-(4-Isopropoxyphenyl)-2-furamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of cost-effective raw materials and solvents, along with efficient separation techniques, makes the industrial synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropoxyphenyl)-2-furamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-Isopropoxyphenyl)-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-(4-Isopropoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(4-Isopropoxyphenyl)-2-furamide can be compared with other similar compounds such as etonitazene, metonitazene, and clonitazene. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique isopropoxy group in N-(4-Isopropoxyphenyl)-2-furamide distinguishes it from these related compounds, potentially leading to different chemical and biological properties .

Conclusion

N-(4-Isopropoxyphenyl)-2-furamide is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(4-propan-2-yloxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO3/c1-10(2)18-12-7-5-11(6-8-12)15-14(16)13-4-3-9-17-13/h3-10H,1-2H3,(H,15,16)

InChI Key

AYTVSUXBEFSOSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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